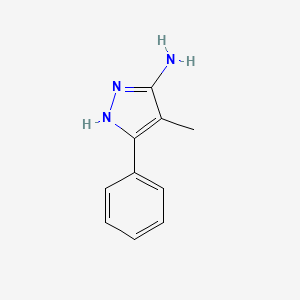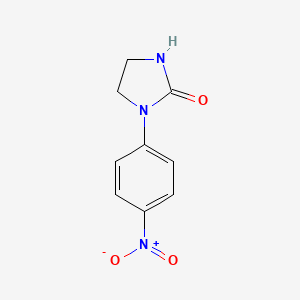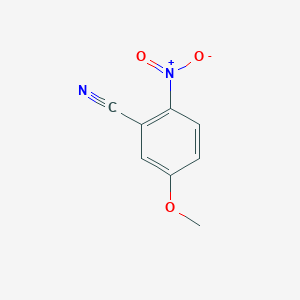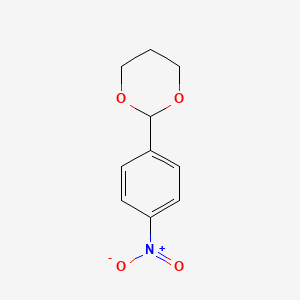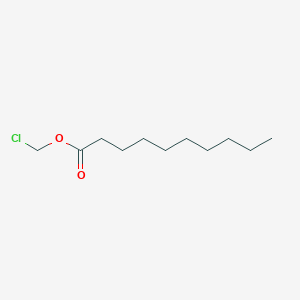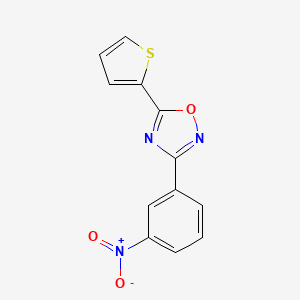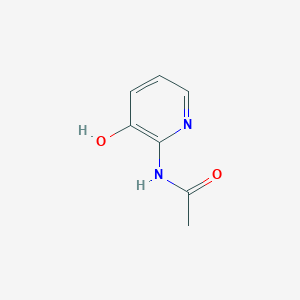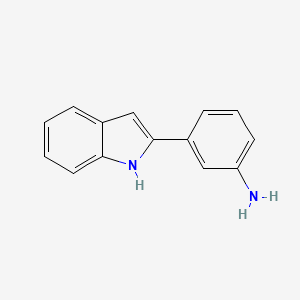
3-(1H-Indol-2-yl)anilin
Übersicht
Beschreibung
3-(1H-indol-2-yl)aniline is an organic compound with the molecular formula C14H12N2 and a molecular weight of 208.26 g/mol . It is a solid, chemically stable compound commonly used in organic synthesis and medicine. This compound is notable for its applications in the synthesis of biologically active molecules and as a dye intermediate .
Wissenschaftliche Forschungsanwendungen
3-(1H-indol-2-yl)aniline has a wide range of applications in scientific research:
Safety and Hazards
3-(1H-indol-2-yl)aniline is an irritating compound that may cause irritation to the eyes, skin, and respiratory tract . Therefore, appropriate safety measures should be taken during operation, such as wearing protective glasses, gloves, and protective masks, and ensuring that the operation is carried out in a well-ventilated environment .
Zukünftige Richtungen
Wirkmechanismus
Biochemische Analyse
Biochemical Properties
3-(1H-indol-2-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of 3-(1H-indol-2-yl)aniline is with cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds. The compound can act as a substrate or inhibitor of these enzymes, affecting their catalytic activity and altering the metabolic pathways .
Additionally, 3-(1H-indol-2-yl)aniline has been shown to interact with various receptor proteins, including G-protein-coupled receptors and nuclear receptors. These interactions can modulate signal transduction pathways and influence cellular responses. The nature of these interactions is often characterized by binding affinity, specificity, and the resulting conformational changes in the target proteins .
Cellular Effects
The effects of 3-(1H-indol-2-yl)aniline on different cell types and cellular processes are diverse. In cancer cells, the compound has been reported to induce apoptosis and inhibit cell proliferation by modulating key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway . These effects are mediated through the regulation of gene expression and the activation or inhibition of specific transcription factors.
In addition to its anticancer properties, 3-(1H-indol-2-yl)aniline can influence cellular metabolism by affecting the activity of metabolic enzymes and altering the levels of metabolites. For example, the compound has been shown to inhibit the activity of lactate dehydrogenase, leading to a decrease in lactate production and a shift in cellular energy metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-(1H-indol-2-yl)aniline involves several key processes. The compound can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These binding interactions can result in the inhibition or activation of the target biomolecules, leading to changes in their activity and function .
For instance, 3-(1H-indol-2-yl)aniline has been shown to inhibit the activity of certain kinases by binding to their active sites and preventing substrate phosphorylation. This inhibition can disrupt downstream signaling pathways and affect cellular responses. Additionally, the compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1H-indol-2-yl)aniline can change over time due to factors such as stability, degradation, and long-term cellular responses. The compound is relatively stable under physiological conditions, but it can undergo degradation through oxidative and hydrolytic processes. These degradation products may have different biological activities and can contribute to the overall effects observed in in vitro and in vivo studies .
Long-term exposure to 3-(1H-indol-2-yl)aniline has been shown to result in adaptive cellular responses, including changes in gene expression and protein levels. These adaptive responses can influence cellular function and may lead to the development of resistance or tolerance to the compound .
Dosage Effects in Animal Models
The effects of 3-(1H-indol-2-yl)aniline in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as anticancer activity and modulation of metabolic pathways. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity .
Threshold effects have been observed in studies where a certain dosage level is required to achieve a significant biological response. Beyond this threshold, increasing the dosage may not result in a proportional increase in the desired effects and may instead lead to toxicity .
Metabolic Pathways
3-(1H-indol-2-yl)aniline is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolites can have different biological activities and can influence metabolic flux and metabolite levels .
The interaction of 3-(1H-indol-2-yl)aniline with cofactors, such as nicotinamide adenine dinucleotide phosphate (NADPH) and flavin adenine dinucleotide (FAD), is essential for its metabolism. These cofactors facilitate the transfer of electrons and protons during enzymatic reactions, contributing to the overall metabolic process .
Transport and Distribution
The transport and distribution of 3-(1H-indol-2-yl)aniline within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties and the presence of specific transporters .
Once inside the cells, 3-(1H-indol-2-yl)aniline can bind to intracellular proteins and be distributed to different cellular compartments. The localization and accumulation of the compound can influence its activity and function, as well as its interactions with other biomolecules .
Subcellular Localization
The subcellular localization of 3-(1H-indol-2-yl)aniline is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the nucleus, cytoplasm, mitochondria, or other organelles, depending on its interactions with targeting proteins and the presence of specific localization signals .
The activity and function of 3-(1H-indol-2-yl)aniline can be influenced by its subcellular localization. For example, nuclear localization may enable the compound to interact with transcription factors and modulate gene expression, while mitochondrial localization may affect cellular energy metabolism and apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-(1H-indol-2-yl)aniline can be synthesized through the condensation reaction of aniline and indole under appropriate reaction conditions . This reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 3-(1H-indol-2-yl)aniline may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems to optimize yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(1H-indol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions are common, given the presence of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, sulfonyl chlorides, and acyl chlorides are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while substitution reactions can produce various substituted indole derivatives .
Vergleich Mit ähnlichen Verbindungen
- N-(1H-indol-2-ylmethylidene)-4-methoxyaniline
- 4,6-dimethoxy-3-methyl-2,7-bis[(phenyl-imino)methyl]indole
- 2-(phenyl-N-oxidoiminomethyl)-3-phenylaminoindole
Uniqueness: 3-(1H-indol-2-yl)aniline is unique due to its specific structure, which combines an indole ring with an aniline moiety. This combination imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various scientific research fields .
Eigenschaften
IUPAC Name |
3-(1H-indol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c15-12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)16-14/h1-9,16H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPALQUHKFNPAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90283466 | |
| Record name | 3-(1H-indol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6318-72-5 | |
| Record name | 3-(1H-Indol-2-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6318-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 31687 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006318725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6318-72-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31687 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(1H-indol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


